(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol
Overview
Description
(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol is a useful research compound. Its molecular formula is C8H8BrFO and its molecular weight is 219.05 g/mol. The purity is usually 95%.
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Biological Activity
(1R)-1-(4-bromo-2-fluorophenyl)ethan-1-ol is a chiral organic compound characterized by the presence of bromine and fluorine substituents on a phenyl ring, alongside an alcohol functional group. This unique structure suggests significant potential for biological activity, particularly in medicinal chemistry. The compound's interaction with various biological targets, including enzymes and receptors, is of particular interest for its potential therapeutic applications.
The molecular formula of this compound is C9H10BrF, with a molecular weight of approximately 219.05 g/mol. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity to biological targets, potentially altering its pharmacological profile.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets. Research indicates that compounds with similar structural features can act as agonists or antagonists, modulating the activity of enzymes or receptors and influencing various biochemical pathways . Further studies are required to elucidate the precise mechanisms involved.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with electron-withdrawing groups at the para position of the aromatic ring have shown promising cytotoxic effects against various cancer cell lines.
Compound | Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
Compound A | MCF-7 | 0.48 | |
Compound B | HCT-116 | 0.19 | |
This compound | TBD | TBD | TBD |
The introduction of halogen atoms in similar compounds has been associated with increased biological activity, particularly in cancer therapy .
Enzyme Inhibition
This compound may also exhibit enzyme inhibition properties. Studies on related compounds indicate that they can inhibit key enzymes involved in cancer progression and inflammation, suggesting a potential role in therapeutic interventions .
Case Studies
Several case studies have explored the biological activity of structurally related compounds:
- Case Study 1 : A study on a series of brominated phenolic compounds demonstrated that the presence of bromine significantly enhanced cytotoxicity against MCF-7 breast cancer cells.
- Case Study 2 : Another investigation found that fluorinated derivatives exhibited improved selectivity and potency against various cancer cell lines compared to their non-halogenated counterparts.
Research Findings
Research findings indicate that the biological activity of this compound is influenced by its structural characteristics:
- Stereochemistry : The chiral center contributes to its unique chemical properties and potential interactions with biological targets.
- Halogen Substitution : The combination of bromine and fluorine atoms enhances binding affinity and may improve pharmacological efficacy compared to similar compounds lacking these substituents .
Properties
IUPAC Name |
(1R)-1-(4-bromo-2-fluorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MASZUNQDCHMJEP-RXMQYKEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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